7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Description
The exact mass of the compound this compound is 257.96400 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-3-6(11(12)13)8-7(4-5)14-2-1-10-8/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJBYCFBVREHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=CC(=C2N1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662930 | |
| Record name | 7-Bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003707-40-1 | |
| Record name | 7-Bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Dihydro 2h 1,4 Benzoxazine Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of biologically active molecules. sigmaaldrich.com The 3,4-dihydro-2H-1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its recurrence in a variety of compounds exhibiting a wide spectrum of pharmacological activities.
Benzoxazine (B1645224) derivatives have been extensively investigated and have shown promising results as anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer agents. ijpsjournal.com The structural framework of the benzoxazine moiety allows for versatile modifications, enabling chemists to fine-tune the molecule's biological properties. ijpsjournal.com For instance, various analogues have been developed as potential anticancer agents, with some inhibiting tumor growth by downregulating hypoxia-induced genes or through antiangiogenic mechanisms. The inherent biological relevance of the 1,4-benzoxazine scaffold makes it a critical starting point for the development of new therapeutic candidates.
Overview of Halogenated and Nitrated Heterocycles in Synthetic Strategies
The synthetic utility of a molecule is often dictated by its functional groups. In 7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine, the presence of both a bromine atom and a nitro group on the heterocyclic core provides a powerful toolkit for synthetic chemists.
Halogenated heterocycles are cornerstones of modern organic synthesis, serving as indispensable building blocks for more complex molecules. The carbon-halogen bond, in this case, a carbon-bromine bond, is a highly versatile functional handle. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the benzoxazine (B1645224) core. Furthermore, the incorporation of halogens can modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design.
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgmdpi-res.com Its presence on an aromatic ring significantly influences the ring's reactivity, retarding electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org However, the most pivotal role of the nitro group in synthetic strategies is its capacity to be reduced to a primary amine (–NH₂). wikipedia.orgmasterorganicchemistry.com This transformation is a fundamental and widely used method for introducing an amino group, which is a key component of countless pharmaceuticals and bioactive compounds. acs.org A variety of reagents and conditions, from catalytic hydrogenation using palladium on carbon to metals like iron or tin in acidic media, can achieve this reduction chemoselectively. masterorganicchemistry.comcommonorganicchemistry.com This conversion of a strong electron-withdrawing group into an electron-donating amino group dramatically alters the molecule's electronic properties and provides a new site for further functionalization, such as amide or sulfonamide formation.
Structural Context of the Compound: 7 Bromo 5 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine
The molecule 7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine is characterized by the fusion of a benzene (B151609) ring with a 1,4-oxazine ring, which is saturated at positions 2 and 3. The key features are the two substituents on the aromatic portion of the scaffold: a bromine atom at position 7 and a nitro group at position 5.
Both substituents are strongly deactivating due to their electron-withdrawing nature. This electronic effect diminishes the electron density of the benzene ring, making it significantly less reactive toward electrophilic attack compared to the unsubstituted benzoxazine (B1645224) parent compound. Conversely, this reduced electron density could make the aromatic ring more susceptible to nucleophilic aromatic substitution if a suitable leaving group were present at another position. The positions of these groups (meta to each other) provide a specific regio-isomeric structure that could be crucial for targeted synthesis and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrN₂O₃ |
| Molecular Weight | 259.06 g/mol |
| IUPAC Name | This compound |
Research Landscape and Knowledge Gaps Pertaining to the Compound and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of organic molecules. Through a suite of 1D and 2D experiments, it is possible to assign every proton and carbon signal and establish the complete connectivity of this compound.
The structural elucidation of this compound begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.
For the heterocyclic portion of the molecule, the methylene (B1212753) protons of the oxazine (B8389632) ring (at positions C2 and C3) are expected to appear as distinct signals, likely triplets, in the regions of 4.0–4.9 ppm (-O-CH₂-) and 3.4–3.8 ppm (-N-CH₂-), respectively. nih.govmdpi.com The aromatic region would feature two doublets corresponding to the protons at C6 and C8, with their chemical shifts significantly influenced by the electron-withdrawing nitro group and the bromo substituent. The proton at C6, being ortho to the strongly withdrawing nitro group, is expected to be shifted significantly downfield.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the methylene protons at C2 and C3, confirming their adjacent relationship within the oxazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. nih.gov It allows for the unambiguous assignment of the carbon signals for C2, C3, C6, and C8 based on the previously assigned proton signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 (-O-CH₂) | ~4.5 - 4.7 | ~67 - 69 | H2 → C3, C8a |
| 3 (-N-CH₂) | ~3.6 - 3.8 | ~42 - 44 | H3 → C2, C4, C4a |
| 4 (N-H) | ~5.0 - 6.0 (broad) | - | NH → C3, C4a, C5 |
| 4a | - | ~120 - 122 | - |
| 5 | - | ~140 - 142 | - |
| 6 | ~8.0 - 8.2 | ~118 - 120 | H6 → C4a, C5, C7, C8 |
| 7 | - | ~110 - 112 | - |
| 8 | ~7.5 - 7.7 | ~125 - 127 | H8 → C4a, C6, C7, C8a |
| 8a | - | ~145 - 147 | - |
For this compound, tautomerism is not a significant consideration due to the absence of labile protons in positions that would allow for keto-enol or similar equilibria. The primary tautomeric considerations for nitro groups involve the formation of an aci-nitro (nitronic acid) form, but this typically requires specific structural features or conditions not present here. rsc.org
However, the molecule is subject to dynamic conformational processes. gla.ac.uk The six-membered dihydro-oxazine ring is not planar and likely adopts a half-chair or related skewed conformation. rsc.org At room temperature, the interconversion between these conformations may be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on C2 and C3. Variable-temperature NMR studies could be employed to slow this interconversion, potentially resolving the individual signals and allowing for the determination of the energy barrier of this ring-flipping process.
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orgyoutube.com NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining stereochemistry and conformation. bohrium.comnih.gov
For this compound, NOESY can provide critical structural confirmations:
An NOE correlation between the N-H proton (position 4) and the aromatic proton at C8 would confirm their spatial proximity on one side of the molecule.
Correlations between the protons on the C3 methylene group and the N-H proton would help define the conformation of the heterocyclic ring.
An NOE between the C3 methylene protons and the C8 aromatic proton would further constrain the ring's orientation relative to the benzene (B151609) portion of the molecule.
These through-space correlations complement the through-bond information from COSY and HMBC, providing a comprehensive and robust structural assignment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. compoundchem.com
The two key substituents on the aromatic ring, bromo and nitro, have distinctive vibrational signatures.
The nitro (-NO₂) group gives rise to two particularly strong and easily identifiable stretching bands in the IR spectrum. spectroscopyonline.com
Asymmetric Stretch (ν_as(NO₂)): A very strong absorption typically found in the 1500–1550 cm⁻¹ range for aromatic nitro compounds. orgchemboulder.comresearchgate.net
Symmetric Stretch (ν_s(NO₂)): A strong absorption appearing in the 1330–1390 cm⁻¹ range. spectroscopyonline.comresearchgate.net The high polarity of the N-O bonds makes these absorptions very intense in the IR spectrum, serving as a clear indicator of the nitro group's presence.
The bromo (C-Br) group is identified by its C-Br stretching vibration. This absorption occurs at lower frequencies, typically in the fingerprint region of the spectrum.
C-Br Stretch (ν(C-Br)): A medium to strong absorption in the 515–690 cm⁻¹ range. libretexts.orgdocbrown.info Its exact position can be influenced by coupling with other vibrations in the molecule.
The vibrations of the molecular skeleton provide further structural confirmation.
The aromatic ring exhibits several characteristic bands: orgchemboulder.com
C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹). openstax.orglibretexts.org
C=C Ring Stretching: A series of medium to strong bands are found in the 1400–1600 cm⁻¹ region. libretexts.orgdavuniversity.org For substituted benzenes, prominent peaks are often seen near 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net
C-H Out-of-Plane (oop) Bending: Strong bands in the 675–900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern. libretexts.orgorgchemboulder.com
The heterocyclic 3,4-dihydro-2H-1,4-benzoxazine ring also has characteristic vibrations: nih.govconicet.gov.armdpi.comresearchgate.net
C-O-C Stretching: A strong asymmetric C-O-C stretching band is typically observed around 1220–1240 cm⁻¹. mdpi.comresearchgate.net
Oxazine Ring Modes: A characteristic band, often described as an oxazine ring breathing or stretching mode, is found in the 900–960 cm⁻¹ region. nih.govmdpi.com The disappearance of this band is often used to monitor the polymerization of benzoxazine resins. nih.gov
C-N Stretching: These vibrations are typically found in the 1020-1250 cm⁻¹ range and can be coupled with other modes.
Table 2: Summary of Key Vibrational Frequencies for this compound
| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |
| Symmetric Stretch | 1330 - 1390 | Strong | |
| Bromo (Ar-Br) | C-Br Stretch | 515 - 690 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak-Medium |
| C=C Stretch | 1400 - 1600 | Medium-Strong | |
| C-H Out-of-Plane Bend | 675 - 900 | Strong | |
| Heterocyclic Ring | Asymmetric C-O-C Stretch | 1220 - 1240 | Strong |
| Oxazine Ring Mode | 900 - 960 | Medium |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For this compound, HRMS is critical for confirming its molecular formula, C₈H₇BrN₂O₃. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Table 1: Predicted High-Resolution Mass Spectrometry Data for the Molecular Ions of this compound.
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₈H₇⁷⁹BrN₂O₃+H]⁺ | ⁷⁹Br | 258.9718 |
This is a predictive table as specific experimental data is not available in the public domain.
The observation of this isotopic cluster with the corresponding high-resolution masses would provide strong evidence for the elemental composition of the target molecule.
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways are indicative of the molecule's structure, revealing the connectivity of its atoms and functional groups.
For this compound, the fragmentation is expected to be influenced by the presence of the bromo, nitro, and benzoxazine functionalities. While a detailed fragmentation study for this specific molecule is not published, general fragmentation patterns for related nitroaromatic and heterocyclic compounds can be informative.
Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. The benzoxazine ring can undergo cleavage, leading to the loss of ethylene (B1197577) oxide (C₂H₄O) or other small fragments from the oxazine moiety.
Table 2: Plausible Fragmentation Pathways for Protonated this compound ([M+H]⁺).
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
|---|---|---|---|
| 259/261 | NO₂ (46 Da) | 213/215 | [M+H-NO₂]⁺ |
| 259/261 | C₂H₄O (44 Da) | 215/217 | [M+H-C₂H₄O]⁺ |
This table represents plausible fragmentation pathways based on the analysis of related structures, as specific experimental MS/MS data for the target compound is not available.
X-ray Crystallography: Solid-State Structural Characterization and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the benzoxazine ring system.
Although a crystal structure for this compound has not been reported, studies on related substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives provide insights into the expected structural features. For instance, the crystal structure of 4-phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has been determined, revealing the conformation of the benzoxazine ring system. connectjournals.com
Furthermore, the crystal packing is governed by various intermolecular interactions. In the case of this compound, interactions such as hydrogen bonding (if a suitable donor is present), halogen bonding (involving the bromine atom), and π-π stacking of the aromatic rings are anticipated to play a significant role in the supramolecular assembly. The nitro group can also participate in intermolecular interactions through its oxygen atoms.
Table 3: Anticipated Crystallographic Parameters and Intermolecular Interactions for this compound.
| Parameter | Expected Value/Type |
|---|---|
| Crystal System | Orthorhombic or Monoclinic (Common for similar organics) |
| Space Group | Centrosymmetric or non-centrosymmetric |
This table is based on expectations from related known crystal structures as a specific crystal structure for the target compound is not available.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules that can exist as enantiomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
The applicability of chiroptical spectroscopy to this compound depends on whether the molecule is chiral. The 3,4-dihydro-2H-1,4-benzoxazine scaffold itself is not planar, and if it adopts a stable, non-interconverting chiral conformation, or if a chiral center is introduced through substitution, the molecule would be chiral.
There is no indication in the current literature that this compound has been resolved into enantiomers or that it is inherently chiral and configurationally stable at room temperature. However, chiral 3,4-dihydro-2H-benzo[b] connectjournals.comshd-pub.org.rsoxazines have been synthesized and their enantioselectivity studied, indicating that this class of compounds can be chiral. organic-chemistry.org
Should a chiral variant of this compound be synthesized or isolated, CD and ORD spectroscopy would be crucial for:
Determining Enantiomeric Purity: Comparing the observed optical rotation to that of a pure enantiomer.
Assigning Absolute Configuration: Often achieved by comparing experimental spectra with those predicted by quantum chemical calculations.
Without a specific chiral sample of this compound, a detailed discussion of its chiroptical properties remains speculative.
Reactivity of the Benzoxazine Nitrogen Atom (e.g., Alkylation, Acylation, N-Arylation)
The nitrogen atom in the 3,4-dihydro-2H-1,4-benzoxazine ring is a secondary amine, making it a key site for nucleophilic reactions such as alkylation, acylation, and arylation. The nucleophilicity of this nitrogen allows for the introduction of a wide variety of substituents at the N-4 position.
N-Arylation: A significant transformation involving the benzoxazine nitrogen is N-arylation, typically achieved through cross-coupling reactions. While specific studies on this compound are not detailed, analogous transformations on similar benzoxazine scaffolds are well-documented. For instance, N-arylation can be performed under modified Buchwald–Hartwig amination conditions, which involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the benzoxazine with an aryl halide. mdpi.com Transition-metal-free methods have also been developed for intramolecular N-arylations, which can be relevant for synthesizing more complex fused heterocyclic systems. acs.org
The general conditions for such reactions often require careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields.
Table 1: Illustrative Conditions for N-Arylation of Benzoxazine Scaffolds
| Reaction Type | Catalyst / Reagents | Base | Solvent | Temperature | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Tri-tert-butylphosphine | Sodium tert-butoxide | Toluene | Reflux | mdpi.com |
| Intramolecular N-Arylation | None (Transition-Metal-Free) | K₂CO₃ | Toluene | 135 °C | acs.org |
Alkylation and acylation reactions would proceed via standard nucleophilic substitution mechanisms, where the nitrogen atom attacks an alkyl halide or an acyl halide/anhydride, respectively. The reactivity in these cases would be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group in the target molecule is expected to decrease the nucleophilicity of the nitrogen atom compared to unsubstituted benzoxazines.
Reactivity of the Benzoxazine Oxygen Atom
The oxygen atom in the dihydro-2H-1,4-benzoxazine ring possesses lone pairs of electrons, rendering it a Lewis basic site. Its primary role in reactivity is initiating the ring-opening of the benzoxazine heterocycle. In cationic ring-opening polymerization, the oxygen atom is generally the preferred site for protonation or coordination to a Lewis acid. doi.orgnih.gov This initial activation step leads to the cleavage of the C-O bond, generating a carbocation or an iminium ion intermediate, which then propagates further reactions. doi.orgmdpi.com This process is fundamental to the formation of polybenzoxazines, where the oxygen's basicity facilitates the initial monomer activation. doi.org
Reactivity of the Aromatic Ring System
The benzene ring of this compound is substituted with three groups that significantly influence its reactivity: the fused dihydro-oxazine ring, a nitro group, and a bromine atom.
The susceptibility of the aromatic ring to electrophilic attack is severely diminished due to the presence of two deactivating groups: the nitro group and the bromine atom. libretexts.orgopenstax.org The directing effects of the substituents are as follows:
Fused Ring (-O- and -N- groups): The ether oxygen and the amine nitrogen are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.org They direct incoming electrophiles to positions C-6 and C-8.
Nitro Group (-NO₂): This is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects. youtube.com It withdraws electron density from the entire ring, especially the ortho and para positions, directing electrophiles to the meta position.
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the arenium ion intermediate in ortho and para attacks. openstax.orglibretexts.orgpressbooks.pub
In this compound, these effects combine to create a highly deactivated ring. Any potential EAS reaction would be sluggish. The directing effects are competitive. The powerful activating influence of the amine and ether portions of the fused ring would strongly favor substitution at the C-6 and C-8 positions. However, the C-6 position is ortho to the deactivating nitro group, while the C-8 position is ortho to the activating amine. The nitro group at C-5 directs meta to itself (to C-7, which is blocked), and the bromo group at C-7 directs ortho and para (to C-5, which is blocked). Therefore, the C-8 position is the most likely site for any potential, albeit difficult, electrophilic substitution.
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
| Fused Amine/Ether | C-8a, C-4a | Resonance Donation | Activating | Ortho, Para (to C-8, C-6) |
| Nitro | C-5 | Inductive & Resonance Withdrawal | Strongly Deactivating | Meta |
| Bromo | C-7 | Inductive Withdrawal, Resonance Donation | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution (NAS) on Halogenated or Activated Positions
The structure of this compound is well-suited for nucleophilic aromatic substitution (NAS), specifically at the C-7 position where the bromine atom is located. The success of this reaction relies on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen).
In this molecule, the nitro group at C-5 is para to the bromine atom at C-7. This para-relationship is crucial as it allows the strong electron-withdrawing nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy for the reaction, facilitating the displacement of the bromide ion by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). This reaction pathway is a powerful tool for introducing new functional groups at the C-7 position.
Transformations Involving the Dihydro-2H-1,4-Benzoxazine Ring
Ring-Opening Reactions: The 1,4-benzoxazine ring can be opened under various conditions. Thermally induced ring-opening is a characteristic reaction of benzoxazines, leading to polymerization. mdpi.com This process can be catalyzed by acids or Lewis acids, which coordinate to the oxygen atom and facilitate the cleavage of the C-O bond, significantly lowering the required temperature. doi.orgmdpi.com The presence of electron-withdrawing groups on the phenolic ring has been shown to decrease the polymerization temperature. doi.org
Hydrolytic ring-opening is also possible, for instance, by treatment with aqueous acid (e.g., HCl), which cleaves the ether linkage to yield a 2-(aminomethyl)phenol (B125469) derivative. mdpi.comnih.govresearchgate.net This reaction is reversible and provides a synthetic route to intermediates that can be used to form other substituted benzoxazines. mdpi.comresearchgate.net
Ring-Closing Reactions: The synthesis of the dihydro-2H-1,4-benzoxazine ring system itself is a ring-closing reaction. Common synthetic methods include the intramolecular cyclization of appropriate precursors. For example, the reaction of a 2-aminophenol (B121084) derivative with an appropriate electrophile can lead to the formation of the benzoxazine ring. nih.gov Another established method involves the reduction of an intermediate Schiff base followed by a ring-closure reaction with an aldehyde. mdpi.com These ring-closing strategies are fundamental to the synthesis of the core benzoxazine structure. mdpi.com
Aromatization and Dehydrogenation Pathways
The dihydro-2H-1,4-benzoxazine core of this compound presents opportunities for aromatization to the corresponding benzoxazine structure. This transformation, which involves a dehydrogenation process, can significantly alter the electronic and conformational properties of the molecule, providing a pathway to a planar, aromatic heterocyclic system.
Oxidative aromatization of similar dihydropyrimidine (B8664642) systems has been investigated, although the direct aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines was initially considered challenging. mdpi.com However, subsequent research has demonstrated that such dehydrogenations are indeed possible under specific conditions. mdpi.com For the this compound scaffold, typical dehydrogenation reagents could be employed.
Common methods for the dehydrogenation of nitrogen-containing heterocyclic rings include the use of oxidizing agents such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or palladium on carbon (Pd/C) at elevated temperatures. The choice of reagent is crucial to avoid side reactions involving the sensitive nitro and bromo substituents. For instance, catalytic dehydrogenation with palladium might also lead to hydrodebromination or reduction of the nitro group depending on the reaction conditions.
The successful aromatization would yield 7-bromo-5-nitro-2H-1,4-benzoxazine, a derivative with a distinct electronic profile that could be advantageous for certain biological applications or as an intermediate for further chemical modifications.
Reactions of the Nitro Group (e.g., Reduction to Amine)
The nitro group at the 5-position of the benzoxazine ring is a key functional handle that can be readily transformed into an amino group. The reduction of aromatic nitro compounds is a fundamental and well-established transformation in organic synthesis, providing access to anilines which are versatile precursors for a wide array of derivatives. wikipedia.orgjsynthchem.com
A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups within the molecule. commonorganicchemistry.com For this compound, chemoselective reduction of the nitro group without affecting the bromo substituent is a primary consideration.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, although it carries the risk of concurrent dehalogenation. commonorganicchemistry.com Raney nickel is often a suitable alternative for substrates where dehalogenation is a concern. commonorganicchemistry.com Other widely used methods include the use of metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or tin(II) chloride (SnCl₂). commonorganicchemistry.com These methods are generally mild and tolerate a range of functional groups. commonorganicchemistry.com
The resulting 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-5-amine is a valuable intermediate. The newly formed amino group can undergo a plethora of reactions, including diazotization, acylation, alkylation, and sulfonylation, paving the way for the synthesis of diverse derivatives.
| Reagent | Conditions | Advantages | Potential Drawbacks |
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | High efficiency | Potential for dehalogenation |
| Raney Ni | Hydrogen gas, Raney Nickel catalyst | Less prone to dehalogenation than Pd-C commonorganicchemistry.com | Pyrophoric nature of the catalyst |
| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic medium | Cost-effective, mild | Stoichiometric amounts of metal required |
| Zn/AcOH | Zinc dust in acetic acid | Mild conditions commonorganicchemistry.com | Can sometimes lead to over-reduction |
| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid | Good chemoselectivity | Formation of tin-based byproducts |
Reactions of the Bromo Group (e.g., Metal-Catalyzed Cross-Coupling Reactions)
The bromo substituent at the 7-position serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions are powerful tools for the synthesis of complex molecules and are central to modern drug discovery. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with a boronic acid or ester. uzh.ch It is a highly versatile method for forming biaryl linkages and can be used to introduce a wide range of substituted aryl and heteroaryl groups at the 7-position.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. beilstein-journals.org This allows for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a key method for the synthesis of aryl alkynes, which are themselves versatile synthetic intermediates.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., X-Phos), Base beilstein-journals.org | C-N |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |
| Heck | Alkene | Pd catalyst, Base | C-C (alkene) |
| Stille | Organostannane | Pd catalyst | C-C |
| Negishi | Organozinc reagent | Pd or Ni catalyst | C-C |
Derivatization Strategies for New Chemical Entities
The presence of two distinct and orthogonally reactive functional groups—the nitro and bromo groups—on the this compound scaffold allows for a multitude of derivatization strategies. By strategically combining the reactions discussed in the previous sections, a diverse library of new chemical entities can be generated.
One common strategy involves the initial reduction of the nitro group to an amine, followed by functionalization of the resulting amine. The bromo group can then be subjected to a cross-coupling reaction to introduce further diversity. For example, the amine can be acylated to form an amide, and a subsequent Suzuki coupling at the bromo position can introduce a new aryl group.
Alternatively, the bromo group can be functionalized first via a cross-coupling reaction, followed by manipulation of the nitro group. This approach might be preferable if the conditions for the cross-coupling reaction are not compatible with the desired functionality on the amine.
Furthermore, the potential for aromatization of the dihydrobenzoxazine ring adds another dimension to the derivatization strategies. Aromatization can be performed at various stages of the synthesis to access a different class of compounds with altered physicochemical properties.
The following table outlines some potential multi-step derivatization pathways starting from this compound.
| Step 1 | Step 2 | Step 3 | Resulting Structure Type |
| Nitro Reduction (to -NH₂) | Acylation (to -NHCOR) | Suzuki Coupling (at Br) | 7-Aryl-5-amido-3,4-dihydro-2H-1,4-benzoxazine |
| Suzuki Coupling (at Br) | Nitro Reduction (to -NH₂) | Sulfonylation (to -NHSO₂R) | 7-Aryl-5-sulfonamido-3,4-dihydro-2H-1,4-benzoxazine |
| Buchwald-Hartwig Amination (at Br) | Nitro Reduction (to -NH₂) | Reductive Amination | 7,5-Diamino-3,4-dihydro-2H-1,4-benzoxazine derivative |
| Aromatization | Nitro Reduction (to -NH₂) | Diazotization followed by Sandmeyer reaction | 5-Substituted-7-bromo-2H-1,4-benzoxazine |
Theoretical and Computational Studies on 7 Bromo 5 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine
Electronic Structure Calculations (e.g., Frontier Molecular Orbital (FMO) Analysis, Charge Distribution, Electrostatic Potential Maps)
Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding a molecule's reactivity and properties.
Frontier Molecular Orbital (FMO) Analysis : FMO theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net For 7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine, the presence of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor, and potentially influencing its reaction pathways. taylorandfrancis.com Computational studies on other nitro-substituted aromatic compounds have shown that an increase in nitro groups leads to a decrease in both HOMO and LUMO energy levels. taylorandfrancis.com
Charge Distribution and Electrostatic Potential Maps : These calculations reveal the distribution of electrons across the molecule. An electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions. For the target molecule, negative potential would likely be concentrated around the oxygen atoms of the nitro group and the ether linkage, while positive potential might be found near the hydrogen atoms. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack and understanding non-covalent interactions.
Table 1: Key Concepts in Electronic Structure Calculations
| Concept | Description | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-withdrawing groups would likely lower the HOMO energy, reducing its nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The nitro and bromo groups are expected to significantly lower the LUMO energy, enhancing its electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A potentially smaller gap could suggest higher reactivity compared to unsubstituted benzoxazine (B1645224). |
| Electrostatic Potential | Visual representation of charge distribution on the molecule's surface. | Would highlight electron-rich areas on the nitro and ether oxygens and electron-poor regions on the aromatic ring. |
Conformational Analysis and Energy Minima Determination
The three-dimensional structure of a molecule is critical to its function and reactivity. The dihydro-oxazine ring in the benzoxazine scaffold is not planar and can adopt several conformations, such as half-chair or boat forms. mdpi.com
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.net For substituted 1,3-oxazines, theoretical studies have shown that the preferred conformation (e.g., axial vs. equatorial placement of substituents) depends on steric and electronic factors. researchgate.net In the case of this compound, computational methods could determine the most stable arrangement of the oxazine (B8389632) ring and the energetic cost of conformational changes. This analysis would likely show the oxazine ring adopting a distorted half-chair conformation to minimize steric strain. mdpi.com
Reaction Mechanism Elucidation using Quantum Chemical Methods
Quantum chemical methods are invaluable for investigating reaction pathways that are difficult to observe experimentally. researchgate.net For benzoxazines, a common reaction is the thermally induced ring-opening polymerization. doi.org
To understand a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods can locate the geometry of the transition state and calculate its energy. The difference between the energy of the reactants and the transition state is the activation energy, which determines the reaction rate. For a hypothetical reaction involving this compound, such as nucleophilic aromatic substitution or ring-opening, these calculations would predict the feasibility and kinetics of the process. Studies on similar heterocyclic systems have successfully used DFT to model reaction energetics and identify transition states. researchgate.netvu.lt
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structure confirmation.
NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org These predicted spectra can be compared with experimental data to confirm the structure or assign specific signals. For this compound, DFT calculations could provide predicted shifts for each proton and carbon atom, aiding in the structural elucidation of this and related compounds. scispace.com
Vibrational Frequencies : The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. scispace.comrasayanjournal.co.in Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion. This analysis would help in assigning the experimental IR and Raman bands for the target molecule, such as the characteristic stretches of the N-O bonds in the nitro group, the C-Br bond, and the C-O-C ether linkage.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Key Functional Groups | Expected Information from Calculations |
|---|---|---|
| ¹H NMR | Aromatic protons, -CH₂-CH₂- protons | Predicted chemical shifts and coupling constants for all hydrogen atoms. |
| ¹³C NMR | Aromatic carbons, -CH₂- carbons | Predicted chemical shifts for all carbon atoms. |
| IR & Raman | -NO₂ (nitro), C-Br (bromo), C-O-C (ether) | Calculated vibrational frequencies and intensities corresponding to bond stretches and bends. |
Computational Modeling of Molecular Interactions
Understanding how a molecule interacts with its environment (e.g., solvents, other molecules, or biological targets) is crucial. Computational modeling can simulate these intermolecular interactions. drugtargetreview.comnih.gov
For this compound, the bromo-substituent introduces the possibility of halogen bonding—a specific type of non-covalent interaction where the halogen acts as an electrophilic region. nih.gov The nitro group and ether oxygen can act as hydrogen bond acceptors. Computational models could simulate these interactions, predicting the molecule's binding modes with specific receptors or its solvation properties. nih.gov Such models are instrumental in fields like materials science and drug design, where understanding and predicting molecular recognition is key. drugtargetreview.commdpi.com
Role of 7 Bromo 5 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine in Advanced Organic Synthesis
As a Precursor for Complex Heterocyclic Architectures
The 3,4-dihydro-2H-1,4-benzoxazine core is a foundational structure for the synthesis of more complex, fused heterocyclic systems. researchgate.net The general strategy involves leveraging the inherent reactivity of the benzoxazine (B1645224) ring or its substituents to build additional rings. For instance, functional groups on the benzene (B151609) moiety can be utilized in cyclization reactions to create polycyclic structures.
In the case of 7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine, the bromine atom at the 7-position presents a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Such reactions would allow for the introduction of aryl, vinyl, alkynyl, or amino groups, which could then participate in subsequent intramolecular cyclizations to form novel fused systems. Furthermore, the nitro group at the 5-position can be readily reduced to an amino group. This resulting amine could serve as a nucleophile to construct an adjacent heterocyclic ring, for example, by condensation with a 1,3-dicarbonyl compound to form a pyrimido-benzoxazine system.
Despite this high potential, a detailed search of published literature did not yield specific examples where this compound was explicitly used as a starting material for the synthesis of complex heterocyclic architectures. The existing research tends to focus on the synthesis of various benzoxazine derivatives rather than their subsequent use as precursors. researchgate.netnih.gov
Integration into Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. While there are numerous examples of MCRs being employed to construct the 1,4-benzoxazine scaffold itself, the use of a pre-formed benzoxazine derivative as a building block within an MCR is less common. rsc.org
Theoretically, this compound could participate in MCRs. For instance, the secondary amine within the dihydro-oxazine ring could potentially act as a nucleophilic component in reactions like the Ugi or Passerini reactions, provided it can be deprotonated or is sufficiently reactive. However, its nucleophilicity is likely tempered by the electron-withdrawing effects of the bromo and nitro substituents on the aromatic ring.
Currently, there is no specific research available that demonstrates the integration of this compound as a reactant in any established multi-component reaction.
Scaffold for Chemical Probe Development and Chemical Biology Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.govolemiss.edu The 1,4-benzoxazine scaffold is considered valuable in drug discovery and, by extension, in chemical probe development due to its favorable pharmacological profile and structural rigidity. nih.govresearchgate.net Derivatives of this scaffold have been explored for a range of biological activities, including anticancer and anti-angiogenesis properties. nih.gov
The structure of this compound offers several features that could be exploited for probe development:
The core scaffold provides a defined three-dimensional shape for interaction with protein binding sites.
The bromine atom can serve as a site for attaching linker groups, which can then be connected to reporter tags (like fluorophores or biotin) or affinity matrices.
The nitro group, being a strong hydrogen bond acceptor, could be crucial for target recognition and binding affinity.
While the broader benzoxazine class is a promising starting point for such research, there are no published studies detailing the design, synthesis, or application of chemical probes derived specifically from the this compound scaffold.
Contribution to Novel Methodologies in Organic Chemistry
The development of novel synthetic methodologies often relies on substrates with unique reactivity. The presence of both a halogen and a nitro group on the this compound ring system makes it an interesting candidate for methodological studies. For example, the bromine atom is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that would be significantly activated by the strongly electron-withdrawing nitro group in the para position. This predictable reactivity could be used to develop new methods for C-O, C-N, or C-S bond formation on the benzoxazine core.
Another area of potential is in catalysis. For instance, rhodium-catalyzed C-H functionalization has been used to form spirocycles from benzoxazines and nitroalkenes, demonstrating a modern approach to increasing molecular complexity. acs.org While this specific compound was not used in that study, its C-H bonds could be targets for similar C-H activation strategies.
However, as with the other areas, the scientific literature does not currently contain reports of new organic chemistry methodologies that have been developed through the use of this compound. Research has focused more on novel methods to synthesize the benzoxazine ring itself from various precursors. mdpi.comresearchgate.netnih.gov
This compound is a compound with considerable untapped potential in advanced organic synthesis. The strategic placement of its bromo and nitro functional groups provides clear avenues for its use as a precursor to complex heterocycles, a scaffold for chemical probes, and a substrate for developing novel synthetic methods. Despite this theoretical potential, the compound remains largely unexplored in the scientific literature, and there is a notable absence of specific research data for the applications discussed. Future studies are needed to characterize its reactivity and unlock its utility as a versatile tool for synthetic chemists. Due to the lack of specific research findings, no data tables could be generated for this article.
Future Directions and Emerging Research Avenues for 7 Bromo 5 Nitro 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives
Exploration of Underexplored Reaction Pathways and Functionalizations
The reactivity of the 7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine core is largely dictated by the electron-withdrawing nitro group and the versatile bromo substituent. The nitro group, in particular, is a powerful functional handle; it activates the aromatic ring, facilitating nucleophilic aromatic substitution reactions. nih.gov This intrinsic property opens the door to the introduction of a wide array of functional groups, yet many potential transformations remain underexplored.
Future research will likely focus on leveraging the nitro group's activating effect to forge new carbon-carbon and carbon-heteroatom bonds, leading to structurally diverse derivatives. nih.gov Furthermore, the selective reduction of the nitro group to an amine is a key transformation that dramatically alters the molecule's electronic properties and provides a new site for functionalization, such as acylation, alkylation, or diazotization. cardiff.ac.uk Developing chemoselective reduction methods that leave the bromo substituent and the benzoxazine (B1645224) ring intact is a significant area for investigation.
Moreover, the bromo-substituent is an ideal anchor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While these are standard synthetic tools, their application to this specific scaffold, especially in concert with modifications at the nitro position or on the heterocyclic ring, could lead to novel molecular architectures. The development of new methodologies using the unique properties of the nitro group to create polyfunctionalized heterocyclic compounds is a high-demand area of research. kochi-tech.ac.jp
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The introduction of stereocenters into the 3,4-dihydro-2H-1,4-benzoxazine ring system can significantly impact the biological activity of its derivatives. The development of asymmetric synthesis methodologies to produce enantiomerically pure or enriched chiral derivatives is a critical frontier. Chiral dihydrobenzoxazinones and related structures are recognized as important precursors for a wide range of pharmaceuticals and agrochemicals. acs.org
Current strategies often rely on forming the stereocenter before, during, or after the cyclization process. nih.gov Future efforts could focus on transition-metal-catalyzed asymmetric hydrogenation of unsaturated benzoxazine precursors, a powerful method for efficiently creating chiral N-heterocyclic compounds. nih.gov Another promising avenue is the use of chemoenzymatic approaches. Biocatalysts, such as lyases, can catalyze highly stereoselective reactions, like hydroamination, to construct the chiral heterocyclic core from simple, achiral building blocks. acs.org Developing robust enzymatic processes could offer a more sustainable and efficient alternative to traditional chemical methods for accessing these complex chiral molecules. acs.org The synthesis of novel axially chiral derivatives through transition-metal-free enantioselective hydroarylation is another innovative approach that could be adapted for benzoxazine systems. elsevierpure.com
Integration with Flow Chemistry and Automated Synthesis Techniques
Flow chemistry, or continuous-flow processing, is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch methods. springerprofessional.desci-hub.se The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, is a key area where flow chemistry is having a significant impact. mtak.hu For derivatives of this compound, integrating synthesis steps into a continuous-flow setup could provide numerous advantages.
Given that reactions involving nitroaromatic compounds can be highly exothermic, the superior heat and mass transfer capabilities of microreactors used in flow chemistry can allow for better control and safety. mtak.hu Multi-step syntheses, such as the preparation of a bicyclic nitro-compound followed by its reduction and further functionalization, are well-suited for conversion into continuous-flow processes. mtak.hu This technology enables the safe handling of hazardous reagents and the precise control of reaction conditions, leading to cleaner reactions and higher yields. springerprofessional.demtak.hu Furthermore, automated synthesis platforms integrated with flow reactors can accelerate the discovery and optimization of new derivatives by rapidly generating libraries of related compounds for screening. The synthesis of benzoxazine polymers has already been demonstrated in continuous flow, indicating the feasibility of applying this technology to the monomeric scaffolds as well. bohrium.com
Expanding Synthetic Utility as Scaffolds for Complex Molecular Assemblies
Benzoxazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. nih.govbenthamscience.com The this compound core is a versatile building block for constructing more complex molecules with potential therapeutic applications. benthamscience.comresearchgate.net Compounds bearing the benzoxazine moiety have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govikm.org.myijpsjournal.com
Future research will focus on utilizing this scaffold to design and synthesize novel, complex molecular assemblies. The bromo and nitro functional groups provide orthogonal handles for sequential or one-pot multi-component reactions, allowing for the rapid construction of intricate molecular frameworks. For example, the bromo position can be used as an anchor point to link the benzoxazine core to other heterocyclic systems or biomolecules, while the nitro group can be transformed to introduce diversity. This strategy could lead to the development of new drug candidates with improved bioactivity and pharmacokinetic profiles. benthamscience.com
Table 1: Potential Applications of Benzoxazine Scaffolds in Medicinal Chemistry
| Biological Activity | Target Examples | Reference |
| Anticancer | Topoisomerase I, Various Kinases | nih.govnih.gov |
| Antimicrobial | DNA Gyrase, Fungal Cell Membranes | ikm.org.myijpsjournal.com |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | nih.gov |
| Antituberculosis | Various mycobacterial enzymes | benthamscience.com |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the structure, reactivity, and electronic properties of this compound derivatives is crucial for rational design and optimization. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
In-depth characterization using techniques like 1H-NMR, 13C-NMR, and FT-IR spectroscopy is fundamental for structural verification. ijstr.org X-ray crystallography provides definitive information on the three-dimensional structure and intermolecular interactions in the solid state. researchgate.net Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the curing behavior and thermal stability of polymeric derivatives. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights that complement experimental data. DFT calculations can be used to study reaction mechanisms, predict the energetics of different pathways, and understand the electronic effects of substituents on the molecule's reactivity. researchgate.nettechscience.com For example, calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help rationalize the spatial and electronic effects that different functional groups have on the benzoxazine system. techscience.com Combining these advanced analytical and computational approaches will enable a deeper mechanistic understanding, facilitating the design of next-generation materials and molecules based on the this compound scaffold.
Q & A
Q. Key Considerations :
- Bromination can be introduced via electrophilic substitution using NBS (N-bromosuccinimide) or direct coupling with brominated intermediates .
- Nitro groups are typically introduced early in the synthesis to avoid competing redox side reactions .
Advanced: How can researchers resolve contradictions in yield and purity data from divergent synthetic pathways?
Methodological Answer :
Discrepancies in yield/purity often arise from:
- Catalyst Efficiency : Cu(I)-catalyzed cyclization (Route 1) may yield higher purity (>90%) but requires rigorous exclusion of moisture, whereas DBU-mediated routes (Route 2) tolerate ambient conditions but produce lower yields (~50%) .
- Byproduct Formation : Nitro-group reduction or bromine displacement can occur under acidic or high-temperature conditions. Use LC-MS or HPLC to monitor side products and adjust reaction parameters (e.g., pH, solvent polarity) .
Q. Resolution Strategy :
- Perform Design of Experiments (DoE) to optimize variables like temperature, catalyst loading, and solvent .
- Validate purity via orthogonal techniques: H/C NMR for structural confirmation and HPLC-UV for quantitative analysis .
Analytical: What spectroscopic and computational tools are critical for characterizing this compound?
Q. Methodological Answer :
- Spectroscopy :
- Computational Modeling :
- Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry. Software like Gaussian or ORCA can model the InChI-derived structure (PubChem CID: 137469-90-0) .
Mechanistic: What role does the Cu(I) catalyst play in the cyclization step?
Methodological Answer :
Cu(I) facilitates intramolecular C-N bond formation via a single-electron transfer (SET) mechanism, reducing activation energy by stabilizing transition states. Key steps:
Coordination : Cu(I) binds to the nitrogen lone pair, polarizing the C-Br bond.
Cyclization : Nucleophilic attack by the amine group forms the benzoxazine ring.
Catalyst Regeneration : Cu(I) is reoxidized in situ, enabling catalytic turnover .
Q. Validation :
- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy.
- Control Experiments : Compare yields with/without Cu(I) to confirm catalytic activity .
Biological: How can researchers assess the potential CNS activity of this compound?
Q. Methodological Answer :
- Target Identification : Screen against GABA or serotonin receptors using molecular docking (Autodock Vina) based on structural analogs like benzodiazepine derivatives .
- In Vitro Assays :
- Radioligand binding assays to measure receptor affinity.
- Patch-clamp electrophysiology to evaluate ion channel modulation .
- ADMET Profiling : Predict blood-brain barrier penetration via PAMPA-BBB models and assess metabolic stability in liver microsomes .
Data Contradiction: How to address inconsistencies in computational vs. experimental electronic spectra?
Q. Methodological Answer :
- Calibration : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental UV-Vis/NMR shifts.
- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to account for polarity-induced shifts .
- Validation : Cross-reference with X-ray crystallography (if available) to resolve structural ambiguities .
Stability: What storage conditions prevent degradation of the nitro and bromo substituents?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic debromination or nitro-group reduction.
- Moisture Control : Use desiccants (e.g., silica gel) and anhydrous solvents (e.g., DMF, DCM) during handling.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Synthesis: Can flow chemistry improve scalability and reproducibility?
Q. Methodological Answer :
- Microreactor Setup : Use segmented flow to enhance heat/mass transfer during exothermic steps (e.g., nitro-group introduction).
- Automated Control : Integrate real-time FTIR or PAT (Process Analytical Technology) to adjust residence time and reagent stoichiometry dynamically .
- Case Study : A continuous-flow Cu(I)-catalyzed cyclization achieved 85% yield with <5% variability across 10 batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
